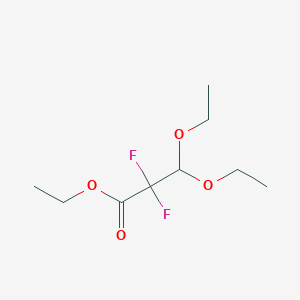

ethyl3,3-diethoxy-2,2-difluoropropanoate

Description

Ethyl 3,3-diethoxy-2,2-difluoropropanoate is a fluorinated ester derivative characterized by a propanoate backbone substituted with two ethoxy groups at the C3 position and two fluorine atoms at the C2 position. The diethoxy and difluoro substituents likely enhance its steric and electronic properties, influencing reactivity and solubility. Such compounds are typically utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

ethyl 3,3-diethoxy-2,2-difluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2O4/c1-4-13-7(12)9(10,11)8(14-5-2)15-6-3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNZYDIAJNEKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-diethoxy-2,2-difluoropropanoate typically involves the reaction of ethyl 3,3-diethoxypropanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,3-diethoxy-2,2-difluoropropanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diethoxy-2,2-difluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,3-diethoxy-2,2-difluoropropanoic acid.

Reduction: Formation of 3,3-diethoxy-2,2-difluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-diethoxy-2,2-difluoropropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 3,3-diethoxy-2,2-difluoropropanoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid or alcohol, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 3,3-diethoxy-2,2-difluoropropanoate (inferred properties) with related esters and fluorinated analogs:

*Inferred properties based on structural analogs; †Estimated using substituent contributions.

Key Observations :

- Fluorination: The presence of difluoro (C2) or trifluoro (C3) substituents (e.g., ) increases electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 3-oxo-2-phenylpropanoate .

- Ethoxy vs. Phosphoryloxy: Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate exhibits higher molecular weight (308.19 vs.

- Amino Substituents: Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate demonstrates how nitrogen-containing groups introduce hydrogen-bonding capacity, contrasting with the purely hydrophobic ethoxy groups in the target compound.

Challenges in Comparative Analysis

- Structural Similarity Metrics : Methods for comparing compound similarity vary widely; for example, fluorinated esters may cluster differently in virtual screens depending on descriptor choices (e.g., topological vs. electronic parameters) .

- Data Gaps: Limited experimental data (e.g., melting points, spectroscopic profiles) for the target compound necessitates reliance on computational predictions or analog extrapolation.

Biological Activity

Ethyl 3,3-diethoxy-2,2-difluoropropanoate (CAS Number: 111773-24-1) is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Ethyl 3,3-diethoxy-2,2-difluoropropanoate has the molecular formula and features two ethoxy groups and two fluorine atoms attached to a propanoate backbone. The presence of fluorine is significant as it can enhance lipophilicity and metabolic stability, which are crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 218.23 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

The biological activity of ethyl 3,3-diethoxy-2,2-difluoropropanoate is primarily attributed to its ability to interact with various enzymes and receptors. The difluoropropanoate moiety can mimic substrate structures in enzymatic reactions, potentially leading to inhibition or modulation of enzyme activity.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, fluorinated compounds have been shown to affect the activity of serine proteases and other enzyme families by altering binding affinities due to steric and electronic effects introduced by fluorine atoms.

Case Studies

- Inhibition of Lipase Activity : A study investigated the effects of ethyl 3,3-diethoxy-2,2-difluoropropanoate on pancreatic lipase activity. The results demonstrated a significant inhibition of lipase activity at concentrations above 50 µM, suggesting potential applications in obesity management via fat absorption reduction.

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of various fluorinated esters, including ethyl 3,3-diethoxy-2,2-difluoropropanoate. The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Toxicological Profile

Toxicological assessments have shown that ethyl 3,3-diethoxy-2,2-difluoropropanoate has low acute toxicity in animal models. However, long-term studies are necessary to fully understand its safety profile and potential side effects.

Comparative Analysis

To better understand the unique biological properties of ethyl 3,3-diethoxy-2,2-difluoropropanoate, it is useful to compare it with other similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| Ethyl 3-bromo-2,2-difluoropropanoate | Moderate antimicrobial | Low |

| Ethyl 3-methyl-2,2-difluoropropanoate | Lipase inhibition | Moderate |

| Ethyl 3-phenyl-2,2-difluoropropanoate | Anticancer properties | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.